4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-915, is a novel small molecule drug candidate developed by Takeda Pharmaceutical Company Limited for the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Mecanismo De Acción
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is highly expressed in the striatum region of the brain. PDE10A regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are important signaling molecules involved in neuronal function. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, leading to improved neuronal function and cognitive performance.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of cAMP and cGMP in the striatum region of the brain in animal models. This increase in signaling molecules has been associated with improved neuronal function and cognitive performance. This compound has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for the PDE10A enzyme, which reduces the risk of off-target effects. This compound has also shown good brain penetration and a long half-life in the brain, which makes it a promising drug candidate for the treatment of neurological disorders. However, one limitation of this compound is its limited bioavailability, which may require high doses or frequent dosing regimens.
Direcciones Futuras
There are several future directions for the research and development of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide. One direction is to further investigate the therapeutic potential of this compound for the treatment of neurological disorders in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with Alzheimer's disease and schizophrenia. Another direction is to explore the use of this compound in combination with other drugs for the treatment of neurological disorders. Finally, further research is needed to understand the long-term effects of this compound on neuronal function and cognitive performance.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the preparation of 2,3-dihydro-1H-indene-5-carboxylic acid, the synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxamide, and the coupling of the two intermediates. The final product is obtained through purification and isolation processes. The synthesis method of this compound has been published in the scientific literature and is available for research purposes.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide has shown promising results in preclinical studies for the treatment of neurological disorders. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain. This compound has also been shown to improve cognitive function in animal models of schizophrenia and depression. These findings suggest that this compound may have therapeutic potential for the treatment of these disorders in humans.
Propiedades
IUPAC Name |
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18-13(12(15)8-16-18)14(19)17-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQZGPYLSRVVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49827249 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.